molecular formula C10H8O6S2 B1202031 Naphthalene-2,6-disulfonic acid CAS No. 581-75-9

Naphthalene-2,6-disulfonic acid

Cat. No. B1202031
CAS RN: 581-75-9
M. Wt: 288.3 g/mol
InChI Key: FITZJYAVATZPMJ-UHFFFAOYSA-N
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Description

Naphthalene-2,6-disulfonic acid is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of two sulfonic acid groups attached to the 2nd and 6th positions of the naphthalene ring. This compound is known for its high solubility in water and its stability under various conditions, making it a valuable substance in multiple industrial and scientific applications .

Scientific Research Applications

Naphthalene-2,6-disulfonic acid has a wide range of applications in scientific research:

Safety and Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Naphthalene-2,6-disulfonic acid has been successfully tested for hydrogen production under visible light . The H2 liberation rate of 3840 µmol h−1 (g catalyst)−1 and a quantum efficiency of 0.34% were obtained under full light (29 mW cm−2) using Fe(CN)64− as a reducing agent . The photoactivity was completely restored during the second cycle .

Mechanism of Action

The mechanism of action of naphthalene-2,6-disulfonic acid involves its interaction with molecular targets through electrostatic interactions. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with various substrates. In wastewater treatment, for example, it acts as an adsorbent by removing organic pollutants through electrostatic interactions between the negatively charged sulfonate groups and positively charged moieties on the pollutants.

Similar Compounds:

  • Naphthalene-1,5-disulfonic acid
  • Naphthalene-1,6-disulfonic acid
  • Naphthalene-2,7-disulfonic acid
  • Naphthalene-1-sulfonic acid
  • Naphthalene-2-sulfonic acid

Comparison: this compound is unique due to its specific positioning of the sulfonic acid groups, which imparts distinct chemical and physical properties. Compared to other naphthalene sulfonates, it exhibits higher solubility and stability under various conditions, making it more suitable for applications requiring these properties .

Biochemical Analysis

Biochemical Properties

Naphthalene-2,6-disulfonic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as L-lactate dehydrogenase and bacterioferritin comigratory protein. These interactions are crucial as they can influence the activity and function of these enzymes. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme and the conditions of the reaction .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are critical in understanding how this compound can be used in therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are essential for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, highlighting the importance of monitoring the compound’s stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding these dosage effects is crucial for determining the therapeutic potential of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. For example, this compound can influence the activity of enzymes involved in the breakdown of other compounds, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound can affect its activity and function, making it an important aspect of its biochemical analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,6-disulfonic acid is typically synthesized by sulfonating naphthalene with sulfuric acid. The process involves adding naphthalene to a mixture of sulfuric acid and sulfur trioxide at a temperature of 135°C. The reaction is then completed by heating the mixture to 170-175°C for about 5 hours. After the reaction, the mixture is quenched in water, and the disodium salt of this compound is precipitated by adding sodium chloride and sodium sulfate .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of vacuum and controlled temperatures helps in concentrating the solutions and isolating the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,6-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

naphthalene-2,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FITZJYAVATZPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1655-45-4 (di-hydrochloride salt)
Record name Naphthalene-2,6-disulfonic acid
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DSSTOX Substance ID

DTXSID2060385
Record name 2,6-Naphthalenedisulfonic acid
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Molecular Weight

288.3 g/mol
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CAS RN

581-75-9
Record name 2,6-Naphthalenedisulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Naphthalene-2,6-disulfonic acid involved in research related to the P2Y11 receptor?

A1: While this compound itself doesn't directly interact with the P2Y11 receptor, it forms the backbone of a potent and selective P2Y11 receptor antagonist called NF340 [4,4′-(carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(this compound) tetrasodium salt] []. Researchers utilize NF340 to investigate the role of the P2Y11 receptor, a G protein-coupled receptor involved in immune system modulation. NF340 effectively blocks the action of both the natural P2Y11 agonist, Adenosine-5′-O-(3-thio)triphosphate (ATPγS), and the synthetic agonist NF546, helping researchers understand P2Y11 signaling pathways [].

Q2: Can microorganisms break down this compound?

A2: Yes, a Moraxella species isolated from an industrial sewage plant demonstrated the ability to degrade this compound []. This bacterium utilizes a regioselective 1,2-dioxygenation mechanism to remove the sulfonate groups, ultimately leading to the formation of 5-sulfosalicylic acid, which it can then use as an energy source []. This discovery highlights the biodegradation potential of certain microorganisms for environmentally relevant compounds like this compound.

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